Cas no 1780788-10-4 (1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester)

1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of a fluoroethylamino group enhances its reactivity and bioavailability, making it a valuable intermediate for drug discovery. The tert-butyl ester moiety improves stability and handling, facilitating synthetic modifications. This compound is particularly useful in the development of bioactive molecules due to its structural versatility and fluorine's electronegative effects, which can influence binding affinity and metabolic resistance. Its well-defined purity and consistent performance make it suitable for precision synthesis in medicinal chemistry and related fields.
1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester structure
1780788-10-4 structure
商品名:1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester
CAS番号:1780788-10-4
MF:C12H23FN2O2
メガワット:246.321626901627
CID:5948890
PubChem ID:84705721

1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester
    • tert-butyl 3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
    • Tert-butyl 3-(2-fluoroethylamino)piperidine-1-carboxylate
    • EN300-4567960
    • 1780788-10-4
    • インチ: 1S/C12H23FN2O2/c1-12(2,3)17-11(16)15-8-4-5-10(9-15)14-7-6-13/h10,14H,4-9H2,1-3H3
    • InChIKey: UWXRRSKEKSNZFS-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(NCCF)C1

計算された属性

  • せいみつぶんしりょう: 246.17435614g/mol
  • どういたいしつりょう: 246.17435614g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.06±0.1 g/cm3(Predicted)
  • ふってん: 321.2±37.0 °C(Predicted)
  • 酸性度係数(pKa): 8.13±0.20(Predicted)

1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4567960-0.25g
tert-butyl 3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95.0%
0.25g
$672.0 2025-03-15
Enamine
EN300-4567960-0.5g
tert-butyl 3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95.0%
0.5g
$1058.0 2025-03-15
Enamine
EN300-4567960-2.5g
tert-butyl 3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95.0%
2.5g
$2660.0 2025-03-15
Enamine
EN300-4567960-5.0g
tert-butyl 3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95.0%
5.0g
$3935.0 2025-03-15
Enamine
EN300-4567960-10.0g
tert-butyl 3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95.0%
10.0g
$5837.0 2025-03-15
Aaron
AR028PWL-100mg
tert-butyl3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95%
100mg
$672.00 2025-02-16
Aaron
AR028PWL-5g
tert-butyl3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95%
5g
$5436.00 2023-12-15
1PlusChem
1P028PO9-500mg
tert-butyl3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95%
500mg
$1370.00 2024-06-19
1PlusChem
1P028PO9-10g
tert-butyl3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95%
10g
$7277.00 2023-12-20
1PlusChem
1P028PO9-250mg
tert-butyl3-[(2-fluoroethyl)amino]piperidine-1-carboxylate
1780788-10-4 95%
250mg
$893.00 2024-06-19

1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester 関連文献

1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl esterに関する追加情報

1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester (CAS No. 1780788-10-4): A Comprehensive Overview

The compound 1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester, identified by its CAS number 1780788-10-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a piperidine ring and a fluoroethylamino group, make it a promising candidate for further exploration in therapeutic contexts.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds targeting various diseases. Among these, piperidine derivatives have emerged as a crucial class of molecules due to their favorable pharmacokinetic properties and biological activity. The compound in question, 1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester, is no exception. Its molecular structure incorporates elements that are known to enhance binding affinity and selectivity, making it an attractive scaffold for drug design.

The introduction of fluorine atoms into organic molecules is a well-established strategy to improve metabolic stability and binding interactions. In the case of 1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester, the presence of a fluoroethylamino group contributes to its potential as a pharmacophore. This modification can influence both the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. The dimethylethyl ester moiety further enhances the compound's solubility and bioavailability, which are critical factors in drug development.

Recent studies have highlighted the importance of piperidine derivatives in the treatment of neurological disorders. The piperidine ring is known to exhibit favorable properties such as oral bioavailability and central nervous system penetration. The compound 1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester has been investigated for its potential role in modulating neurotransmitter systems. Preliminary research suggests that it may interact with receptors involved in pain perception and cognitive function, making it a candidate for therapeutic applications in conditions such as chronic pain and neurodegenerative diseases.

The synthesis of 1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoroethylamino group necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecules with greater efficiency. These advancements are crucial for the production of pharmaceutical intermediates like this compound.

In addition to its potential therapeutic applications, 1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester has been explored for its role in chemical biology research. Its unique structure allows researchers to probe biological mechanisms at the molecular level. By studying how this compound interacts with various biological targets, scientists can gain insights into disease pathways and develop innovative strategies for intervention.

The future prospects of 1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester are promising. Ongoing research aims to optimize its pharmacological properties and explore new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a pivotal role in shaping future treatment paradigms.

The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration. Chemists play a crucial role in designing and synthesizing compounds with desired properties, while biologists provide insights into their biological activity. The compound 1-Piperidinecarboxylic acid, 3-[(2-fluoroethyl)amino]-, 1,1-dimethylethyl ester exemplifies this synergy between different scientific disciplines. Its potential applications underscore the importance of continued research in medicinal chemistry.

In conclusion, 1780788-10-4, 1-Piperidinecarboxylic acid, 3-[ (2-fluoroethyl) amino]-, strong > strong > strong > strong > strong > strong > strong > strong > strong > represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further exploration. As research progresses,< strong >1780788-10-4 will continue to contribute valuable insights into drug design and development.

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